Pyridosine - 31489-08-4

Pyridosine

Catalog Number: EVT-1553538
CAS Number: 31489-08-4
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyridosine is a L-alpha-amino acid.

Furosine

Compound Description: Furosine (ε-N-(2-furoylmethyl)-L-lysine) is an amino acid derivative formed during the acid hydrolysis of proteins that have undergone Maillard reactions, specifically the reaction between lysine and sugars like lactose and glucose. It serves as a marker for heat damage in food products, indicating a loss of nutritional value due to lysine blockage [, , , , , ].

Relevance: Furosine is frequently mentioned alongside pyridosine in studies analyzing heat-treated foods [, , , , , ]. Both compounds are formed from the acid hydrolysis of lysine-sugar complexes generated during the Maillard reaction. While pyridosine provides a direct measure of lysine modification, furosine is an indicator of the initial Amadori product formation.

ε-N-Deoxylactulosyl-L-lysine (Lactuloselysine)

Compound Description: Lactuloselysine is a compound formed during the Maillard reaction, specifically from the reaction between the amino acid lysine and the sugar lactulose. This compound is often found in heat-treated dairy products like UHT milk [].

Relevance: Lactuloselysine is a precursor to pyridosine in the Maillard reaction cascade []. During acid hydrolysis, lactuloselysine further degrades to form pyridosine, making it a key intermediate in the formation of pyridosine in heated milk and other dairy products.

ε-N-Deoxyfructosyl-L-lysine (Fructoselysine)

Compound Description: Fructoselysine is a product of the Maillard reaction, formed specifically from the reaction between the amino acid lysine and the sugar fructose []. It is found in heat-treated foods, particularly those containing fructose or sucrose.

Lysine

Relevance: Lysine is the starting material for the formation of pyridosine [, , , ]. During the Maillard reaction, lysine reacts with reducing sugars, ultimately leading to the formation of pyridosine and other related compounds. Therefore, the presence of pyridosine signals a reduction in available lysine in the food product.

Nτ-and Nπ-(2′-amino-2′-carboxy-ethyl)-l-histidine (“Histidinoalanine”, HAL)

Compound Description: Histidinoalanine (HAL) is a cross-linking amino acid formed during the heat treatment of proteins, specifically through reactions involving histidine and dehydroalanine. It is found in processed foods, particularly those exposed to high temperatures [].

Relevance: While not directly involved in pyridosine formation, histidinoalanine is another marker of heat damage in food, similar to pyridosine []. Both compounds highlight the chemical modifications that occur in proteins during processing, impacting nutritional value and potentially influencing digestibility.

Maltosine

Compound Description: Maltosine is a compound formed through the Maillard reaction between lysine and maltose. It possesses a pyridone structure, similar to pyridosine [].

Relevance: Maltosine shares a structural similarity with pyridosine, particularly the presence of the pyridone ring []. Both compounds are formed through different pathways within the Maillard reaction, but their structural similarity highlights the diversity of compounds that can arise from these complex reactions.

Properties

CAS Number

31489-08-4

Product Name

Pyridosine

IUPAC Name

(2S)-2-amino-6-(5-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C12H18N2O4/c1-8-6-10(15)11(16)7-14(8)5-3-2-4-9(13)12(17)18/h6-7,9,16H,2-5,13H2,1H3,(H,17,18)/t9-/m0/s1

InChI Key

HNGPZFLHRXCYGZ-VIFPVBQESA-N

SMILES

CC1=CC(=O)C(=CN1CCCCC(C(=O)O)N)O

Synonyms

pyridosine

Canonical SMILES

CC1=CC(=O)C(=CN1CCCCC(C(=O)O)N)O

Isomeric SMILES

CC1=CC(=O)C(=CN1CCCC[C@@H](C(=O)O)N)O

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